molecular formula C8H8FI B15329527 1-Fluoro-4-(1-iodoethyl)benzene

1-Fluoro-4-(1-iodoethyl)benzene

Cat. No.: B15329527
M. Wt: 250.05 g/mol
InChI Key: ZSUONRKIDJITFX-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-iodoethyl)benzene is a fluorinated aromatic compound featuring an iodine-substituted ethyl chain at the para position. This structure combines the electron-withdrawing fluorine atom with the bulky, polarizable iodine substituent, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and radiopharmaceutical applications.

Properties

Molecular Formula

C8H8FI

Molecular Weight

250.05 g/mol

IUPAC Name

1-fluoro-4-(1-iodoethyl)benzene

InChI

InChI=1S/C8H8FI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3

InChI Key

ZSUONRKIDJITFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 1-fluoro-4-ethylbenzene. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process would require precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(1-iodoethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The iodo group can be reduced to form 1-fluoro-4-ethylbenzene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used, such as 1-fluoro-4-(azidoethyl)benzene or 1-fluoro-4-(cyanoethyl)benzene.

    Oxidation Reactions: Products can include this compound derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: The major product is 1-fluoro-4-ethylbenzene.

Scientific Research Applications

1-Fluoro-4-(1-iodoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-iodoethyl)benzene involves its interaction with various molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications, such as binding to biological targets in medicinal chemistry or acting as a precursor in synthetic pathways.

Comparison with Similar Compounds

1-(1-Bromoethyl)-4-fluorobenzene (CAS: 65130-46-3)

  • Structure : Replaces iodine with bromine on the ethyl chain.
  • Reactivity : Bromine’s lower polarizability compared to iodine reduces its efficacy in SN2 reactions, though it remains a competent leaving group.
  • Synthesis : Synthesized via alkylation or halogen exchange; yields and conditions are comparable to iodo analogs but with lower costs .
  • Applications : Used in alkylation reactions and as a precursor for Grignard reagents.

1-Fluoro-4-(2-fluoropropyl)benzene (F8)

  • Structure : Features a fluoropropyl chain instead of iodoethyl.
  • Spectroscopy : ¹³C and ¹⁹F NMR data () reveal distinct deshielding effects due to fluorine’s electronegativity.
  • Reactivity : The fluorine substituent enhances stability against nucleophilic attack but limits utility in metal-catalyzed cross-couplings compared to iodine .

Aromatic Iodides Without Ethyl Chains

1-Iodo-4-fluorobenzene

  • Structure : Lacks the ethyl chain, with iodine directly attached to the benzene ring.
  • Synthesis : Achieved in 53% yield via Pd-catalyzed coupling ().
  • Reactivity : Directly participates in Ullmann or Suzuki couplings but lacks the conformational flexibility of the iodoethyl group .

1-Fluoro-4-(trifluoromethyl)benzene (2s)

  • Structure : Trifluoromethyl group at the para position.
  • Synthesis : High radiochemical yield (51%) in ¹⁸F-labeling reactions, highlighting fluorine’s utility in imaging agents .
  • Applications : Preferred in radiopharmaceuticals due to enhanced metabolic stability compared to iodinated analogs .

Ethynyl and Alkynyl Derivatives

1-Fluoro-4-(phenylethynyl)benzene (CAS: 405-29-8)

  • Structure : Ethynyl linkage introduces linear rigidity.
  • Synthesis : Pd-catalyzed decarboxylative coupling achieves 96% yield (), outperforming iodoethyl syntheses.
  • Properties : Planar molecular structure (similar to FTEB in ) with weak intermolecular C–H···F and C–H···π interactions .

1-Fluoro-4-(p-tolylethynyl)benzene (FTEB)

  • Crystallography : Crystal structure (CCDC 2088247) shows a planar backbone with a 0.93 Å C–H bond length in the benzene ring. Weak hydrogen bonds contribute to a 3D supramolecular network .

Other Substituents

1-Fluoro-4-(methylsulfonyl)benzene

  • Structure : Methylsulfonyl group as a strong electron-withdrawing substituent.
  • Reactivity : Enhances electrophilic substitution at the meta position, contrasting with iodine’s ortho/para-directing effects .

1-Fluoro-4-(trimethylsilyl)benzene

  • Properties : Boiling point 92–93°C at 60 mmHg and density 0.945 g/mL, indicating lower polarity than iodoethyl analogs. The trimethylsilyl group serves as a protective moiety in synthetic workflows .

Comparative Data Tables

Table 2: Physical Properties

Compound Boiling Point (°C) Density (g/mL) Key Structural Feature
1-Fluoro-4-(trimethylsilyl)benzene 92–93 (60 mmHg) 0.945 Bulky silyl group
1-Fluoro-4-(phenylethynyl)benzene N/A N/A Linear ethynyl linkage
1-Fluoro-4-(trifluoromethyl)benzene N/A N/A Strong EWG (CF₃)

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